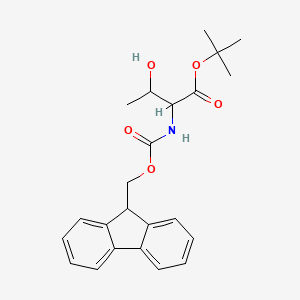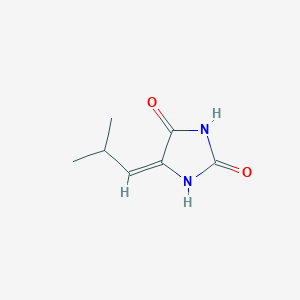
(S)-1,2,3,4-Tetrahydroquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1,2,3,4-Tetrahydroquinolin-3-amine is a chiral amine derivative of tetrahydroquinoline. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential applications. The presence of both an amine group and a tetrahydroquinoline ring makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 3-aminoquinoline using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the asymmetric reduction of 3-quinolinone using a chiral reducing agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of chiral catalysts in these processes is crucial to maintain the stereochemical integrity of the compound.
化学反应分析
Types of Reactions: (S)-1,2,3,4-Tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, imines, and nitriles, depending on the reaction conditions and reagents used.
科学研究应用
(S)-1,2,3,4-Tetrahydroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of (S)-1,2,3,4-Tetrahydroquinolin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the tetrahydroquinoline ring can interact with hydrophobic pockets in proteins, influencing their function.
相似化合物的比较
1,2,3,4-Tetrahydroquinoline: Lacks the amine group, making it less versatile in chemical reactions.
3-Aminoquinoline: Contains an aromatic ring instead of a tetrahydroquinoline ring, leading to different chemical properties.
Quinoline: An aromatic compound with different reactivity and applications compared to tetrahydroquinoline derivatives.
Uniqueness: (S)-1,2,3,4-Tetrahydroquinolin-3-amine is unique due to its chiral nature and the presence of both an amine group and a tetrahydroquinoline ring. This combination of features makes it a valuable compound in asymmetric synthesis and drug development.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
(3S)-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2/t8-/m0/s1 |
InChI 键 |
FBSQFLMMNVFTRT-QMMMGPOBSA-N |
手性 SMILES |
C1[C@@H](CNC2=CC=CC=C21)N |
规范 SMILES |
C1C(CNC2=CC=CC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)




![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)

![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)
![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)


